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Compound of Interest

Compound Name: Ceftazidime (hydrate)

Cat. No.: B10766187

Technical Support Center: Ceftazidime Synergy
Testing

Welcome to the Technical Support Center for Ceftazidime Synergy Testing. This resource is
designed for researchers, scientists, and drug development professionals to troubleshoot
common issues and refine their experimental approaches.

Frequently Asked Questions (FAQs) and
Troubleshooting Guides

Here we address specific issues you may encounter during your Ceftazidime synergy testing
experiments.

Question 1: Why am | seeing inconsistent Fractional Inhibitory Concentration (FIC) indices in
my checkerboard assays?

Answer:

Inconsistent FIC indices in checkerboard assays are a common issue. The checkerboard
method, while widely used, has inherent limitations that can contribute to variability.[1]

Troubleshooting Steps:
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o Review Dilution Scheme: The use of twofold dilutions is a known cause of instability in FIC
calculations.[1] Minor, single-well shifts can lead to significant changes in the calculated FIC
index. Consider using a more graduated dilution series if precision is critical, though this will
increase labor.

o Standardize Inoculum Preparation: Ensure a consistent final inoculum density in all wells.
Variations in bacterial concentration can significantly alter MIC values and, consequently, the
FIC index. Adherence to standardized protocols, such as those from the Clinical and
Laboratory Standards Institute (CLSI), is recommended.[2]

» Control for Incubation Conditions: Maintain consistent incubation time, temperature, and
atmospheric conditions. Fluctuations can affect bacterial growth rates and antibiotic activity.

o Assess Reagent Quality: Use fresh, properly stored antibiotic stock solutions and quality-
controlled media. Degradation of antibiotics can lead to erroneously high MIC values.

» Replicate Experiments: Due to the inherent variability of the method, it is crucial to perform
experiments in triplicate to ensure the reproducibility of your results.[3]

e Use Quality Control Strains: Regularly test quality control strains with known MICs to validate
your assay setup and reagents.[2][4][5]

Question 2: How should I interpret the Fractional Inhibitory Concentration (FIC) index?
Answer:

The FIC index is a common measure of the interaction between two antimicrobial agents.[6][7]
[8] It is calculated as the sum of the FICs of each drug, where the FIC of each drug is its
Minimum Inhibitory Concentration (MIC) in combination divided by its MIC alone.[7] The
interpretation of the FIC index is categorized as follows:
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FIC Index (ZFIC) Interpretation
<05 Synergy
>05t01.0 Additive
>1.0to<4.0 Indifference
>4.0 Antagonism

Source:[9][10]

It is important to note that different studies may use slightly different cutoff values.[9]

Question 3: My time-kill assays show initial killing followed by bacterial regrowth at 24 hours.
What does this indicate?

Answer:

Regrowth of bacteria at 24 hours in a time-kill assay after initial bactericidal activity is a
phenomenon that can be observed with ceftazidime-avibactam and other antibiotic
combinations.[11]

Possible Explanations:

o Drug Degradation: The antibiotic combination may not be stable over the full 24-hour
incubation period, allowing surviving bacteria to multiply as the effective drug concentration
decreases.

o Emergence of Resistance: A subpopulation of resistant mutants may have been selected for
during the initial killing phase, which then proliferates.[12][13]

¢ Inoculum Effect: A high initial bacterial inoculum can sometimes lead to regrowth, particularly
if the antibiotic concentration is not sufficient to kill all bacteria.

Troubleshooting and Further Investigation:

o Plate for Resistant Mutants: At the 24-hour time point, plate the culture on antibiotic-
containing agar to determine if resistant colonies have emerged.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.researchgate.net/figure/Definitions-for-interpretation-of-the-FIC-index_tbl2_11204669
https://journals.asm.org/doi/10.1128/jcm.01121-14
https://www.researchgate.net/figure/Definitions-for-interpretation-of-the-FIC-index_tbl2_11204669
https://journals.asm.org/doi/10.1128/aac.02894-14
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2023.1249030/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10506411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10766187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e Monitor Antibiotic Concentration: If possible, measure the concentration of the antibiotics in
the culture medium over the 24-hour period to assess stability.

e Vary Inoculum Size: Perform the time-kill assay with different initial inoculum densities to see
if this affects the regrowth phenomenon.

Question 4: Which synergy testing method is most reliable for Ceftazidime-Avibactam in
combination with Aztreonam?

Answer:

For the combination of ceftazidime-avibactam (CZA) with aztreonam (ATM), particularly against
metallo-B-lactamase (MBL)-producing Enterobacterales, several methods have been
evaluated. The disk elution (DE) method has been shown to be a reliable and accessible
option.[14] The Clinical and Laboratory Standards Institute (CLSI) has endorsed a broth disk
elution method for testing this combination.[15]

Other methods like strip stacking (SS) and strip crossing (SX) have also shown good reliability,
though they may be more prone to technical error.[14] The disk stacking (DS) method has been
reported to have poorer performance.[14]

Experimental Protocols
Checkerboard Assay Protocol

This protocol provides a general framework for performing a checkerboard assay to determine
the FIC index.

» Prepare Antibiotic Stock Solutions: Prepare stock solutions of Ceftazidime and the
synergistic agent at a concentration that is a multiple of the highest concentration to be
tested.

o Prepare Microtiter Plates:
o In a 96-well microtiter plate, add broth medium to all wells.

o Create serial twofold dilutions of Ceftazidime along the x-axis of the plate.
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o Create serial twofold dilutions of the synergistic agent along the y-axis of the plate.
o The result is a matrix of wells containing various concentrations of both antibiotics.

o Include wells with each antibiotic alone to determine their individual MICs, as well as a
growth control well with no antibiotics.

 Inoculate Plates: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute
it in the appropriate broth medium to achieve a final concentration of approximately 5 x 10"5
CFU/mL in each well.

 Incubate: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

» Read Results: Determine the MIC of each antibiotic alone and in combination by visual
inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely
inhibits visible growth.

e Calculate FIC Index:
o FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
o FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
o 2FIC = FIC of Drug A + FIC of Drug B

Time-Kill Assay Protocol

This protocol outlines the steps for a time-kill assay to assess the rate of bacterial killing by an
antibiotic combination.

e Prepare Bacterial Culture: Grow an overnight culture of the test organism and dilute it in
fresh broth to achieve a starting inoculum of approximately 5 x 10"5 to 5 x 10”6 CFU/mL.

e Set Up Test Conditions: Prepare flasks or tubes with the following conditions:
o Growth control (no antibiotic)

o Ceftazidime alone at a clinically relevant concentration
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o Synergistic agent alone at a clinically relevant concentration

o Ceftazidime and the synergistic agent in combination

e Incubate and Sample: Incubate the cultures at 37°C with shaking. At specified time points
(e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

o Enumerate Bacteria: Perform serial dilutions of each aliquot and plate onto appropriate agar
plates. Incubate the plates overnight.

e Count Colonies: Count the number of colonies on the plates to determine the CFU/mL at
each time point.

e Plot Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined
as a = 2-log10 decrease in CFU/mL with the combination compared to the most active single
agent at 24 hours.

Data Summary

Interpretation of FIC Index

FIC Index (ZFIC) Interpretation
<0.5 Synergy
>0.5t01.0 Additive
>1.0to<4.0 Indifference
>4.0 Antagonism

Source:[9][10]

Visualizations

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.researchgate.net/figure/Definitions-for-interpretation-of-the-FIC-index_tbl2_11204669
https://journals.asm.org/doi/10.1128/jcm.01121-14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10766187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Troubleshooting & Optimization

Check Availability & Pricing

Assay Performance

Preparation Checkerboard Assay

Prepare Quality
Control Strains

Data Analysis

Read MICs / Zones
of Inhibition

Calculate FIC Index

Isolate and Culture Bacteria E-test Synergy

Interpret Results
(Synergy, Additive,
Indifference, Antagonism)

Prepare Antibiotic [
Stock Solutions

A 4

Time-Kill Assay l »| Plot Time-Kill Curves

Click to download full resolution via product page

Caption: General workflow for in vitro synergy testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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